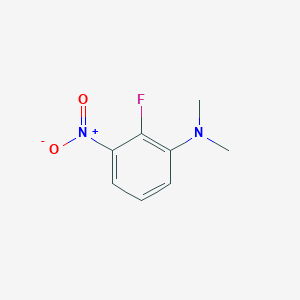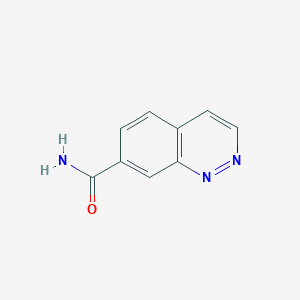![molecular formula C12H19ClO2 B13669039 Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13669039.png)
Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate is a bicyclic organic compound with a unique structure. This compound is part of the bicyclo[2.2.2]octane family, which is known for its rigid and stable framework. The presence of a chloromethyl group and an ethyl ester functional group makes this compound versatile for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate typically involves a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. This reaction is carried out under metal-free, mild, and operationally simple conditions, often mediated by an organic base . The process ensures good to excellent yields with excellent enantioselectivities.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of commercially available starting materials and standard organic synthesis techniques to achieve the desired product in large quantities.
化学反应分析
Types of Reactions
Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the original compound.
科学研究应用
Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials
作用机制
The mechanism by which Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate exerts its effects involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The rigid bicyclic structure also allows for specific interactions with molecular receptors, influencing biological pathways.
相似化合物的比较
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic compound with similar structural features but different functional groups.
Quinuclidine: Another bicyclic compound with a nitrogen atom replacing one of the carbon atoms in the ring structure.
Uniqueness
Ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate is unique due to its combination of a chloromethyl group and an ethyl ester functional group.
属性
分子式 |
C12H19ClO2 |
|---|---|
分子量 |
230.73 g/mol |
IUPAC 名称 |
ethyl 4-(chloromethyl)bicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C12H19ClO2/c1-2-15-10(14)12-6-3-11(9-13,4-7-12)5-8-12/h2-9H2,1H3 |
InChI 键 |
BIYPGBVUWCWKEZ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C12CCC(CC1)(CC2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



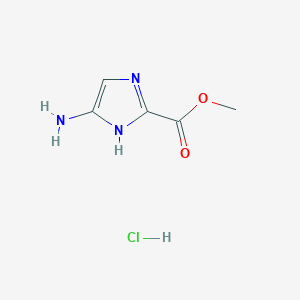
![(S)-2-(Boc-amino)-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide](/img/structure/B13668962.png)
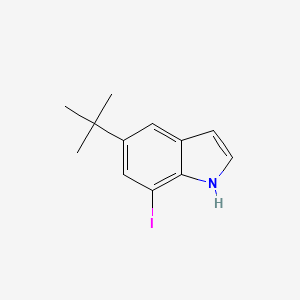
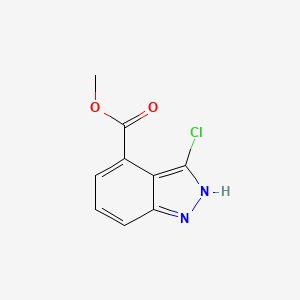
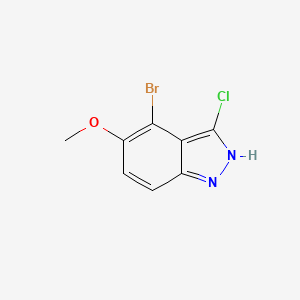
![7-(2-Hydroxyethyl)-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13668977.png)
![4,8-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B13668982.png)

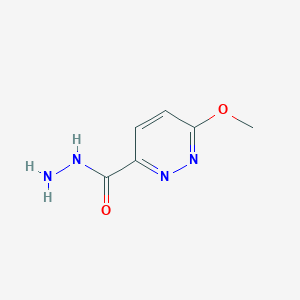
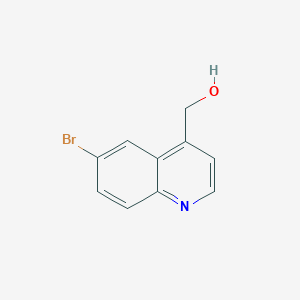
![7-Iodoimidazo[1,2-a]pyridin-2-amine](/img/structure/B13668994.png)
